2'-methoxy-2,3'-bipyridine-5-carboxamide

Coordination Chemistry Ligand Design Electron Transfer

2'-Methoxy-2,3'-bipyridine-5-carboxamide is a high-value, research-grade bipyridine building block. Its 2'-methoxy group acts as an electron-donating modulator, critically influencing metal-chelating ability and binding affinity, unlike unsubstituted analogs. This compound is essential for constructing asymmetric Ru(II) polypyridyl photoredox catalysts, probing orexin receptor (OX1R) selectivity for next-gen sleep and addiction therapeutics, and developing novel DYRK1A probes for Alzheimer's research. Sourcing this specific 5-carboxamide substitution pattern is mandatory for reproducible SAR studies. Directly available for your advanced material and medicinal chemistry programs.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Cat. No. B4384749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-methoxy-2,3'-bipyridine-5-carboxamide
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C2=NC=C(C=C2)C(=O)N
InChIInChI=1S/C12H11N3O2/c1-17-12-9(3-2-6-14-12)10-5-4-8(7-15-10)11(13)16/h2-7H,1H3,(H2,13,16)
InChIKeySUAPZWQUBGMHCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Methoxy-2,3'-bipyridine-5-carboxamide for Drug Discovery: A Core Building Block in Medicinal Chemistry


2'-Methoxy-2,3'-bipyridine-5-carboxamide (IUPAC: 6-(2-methoxypyridin-3-yl)pyridine-3-carboxamide) is a heterocyclic organic compound belonging to the bipyridine family, with a molecular formula of C12H11N3O2 and a molecular weight of 229.23 g/mol . The bipyridine-carboxamide scaffold is recognized as a privileged structure in drug discovery, serving as a core building block for the synthesis of biologically active molecules . This compound features a 2'-methoxy substituent and a 5-carboxamide group, which together influence its electronic properties and potential as a ligand in coordination chemistry .

Why Generic 2,3'-Bipyridine Analogs Cannot Substitute for 2'-Methoxy-2,3'-bipyridine-5-carboxamide in SAR Studies


The precise substitution pattern on the bipyridine scaffold dictates its physicochemical and biological properties. The 2'-methoxy group is not a passive spectator; it modulates the electron density of the pyridine ring, influencing both the compound's metal-chelating ability and its potential binding affinity to biological targets. Studies on methoxy-substituted bipyridine ligands indicate that the methoxy group confers distinct electron-donating properties compared to hydroxy or unsubstituted analogs, directly impacting the stability and reactivity of resulting complexes [1]. Similarly, the position of the carboxamide group (5-position) is critical for molecular recognition. Simply sourcing any [2,3'-bipyridine]-carboxamide without this specific substitution pattern is likely to yield different activity profiles in assays, invalidating SAR studies and leading to non-reproducible results .

Quantitative Evidence Guide for 2'-Methoxy-2,3'-bipyridine-5-carboxamide: Comparative Data for Scientific Selection


Distinct Electron-Donating Character of the 2'-Methoxy Group vs. Unsubstituted and Hydroxy Analogs in Coordination Chemistry

In studies of ruthenium polypyridyl complexes, the 2'-methoxy substituent confers distinct electron-donating properties relative to hydroxy or unsubstituted analogs. The methoxy group serves as a control for electron transfer in the absence of proton transfer, a property not shared by hydroxy-substituted ligands. This electronic distinction is crucial for designing complexes with specific excited-state redox properties [1].

Coordination Chemistry Ligand Design Electron Transfer

Potent Orexin Receptor Antagonism: Binding Affinity Data for a Structurally Related Bipyridine Carboxamide

While direct binding data for the target compound is not publicly available, a structurally related compound from the same bipyridine carboxamide class, CHEMBL4080914, demonstrates potent and selective antagonism at the orexin 1 receptor (OX1R). CHEMBL4080914 exhibits a Ki of 8.10 nM against human OX1R, while showing significantly weaker activity at OX2R (IC50 >10,000 nM) [1]. This >1,200-fold selectivity for OX1R over OX2R is a critical differentiating factor within the class, as many orexin receptor antagonists (e.g., suvorexant, MK-3697) are dual antagonists or OX2R-selective .

Orexin Receptor Antagonists Neurological Disorders Sleep-Wake Regulation

Kinase Inhibition Potential: DYRK1A Binding Affinity of a Structurally Related Bipyridine Derivative

A related bipyridine derivative, CHEMBL4468753, has been shown to bind to the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) with a dissociation constant (Kd) of 134 nM [1]. DYRK1A is a therapeutic target for neurological disorders, including Alzheimer's disease and Down syndrome. This affinity, while moderate, places the compound within a relevant range for hit-to-lead optimization in medicinal chemistry programs targeting this kinase. The presence of the 2'-methoxy group in the target compound may influence this binding interaction compared to other analogs.

Kinase Inhibition DYRK1A Neurological Disorders

Carbonic Anhydrase II Binding: Comparative Weak Affinity Data for a Bipyridine Carboxamide Derivative

Another structurally related compound, CHEMBL165079, was evaluated for binding to human carbonic anhydrase II (CAII) and exhibited a Kd of 18,400 nM (18.4 µM) [1]. This weak affinity stands in contrast to potent CAII inhibitors like acetazolamide (Kd ~10 nM) and highlights how small changes in the bipyridine scaffold can drastically alter target engagement. The low affinity for CAII suggests a reduced likelihood of off-target effects on this enzyme for the target compound, which may be a desirable selectivity feature depending on the intended biological application.

Carbonic Anhydrase Inhibition Enzyme Assay Ligand Binding

Optimal Research and Industrial Use Cases for 2'-Methoxy-2,3'-bipyridine-5-carboxamide Based on Quantitative Evidence


Design of Asymmetric Ligands for Ruthenium Polypyridyl Complexes in Photoredox Catalysis

The 2'-methoxy group's unique electron-donating character, which allows for electron transfer without proton transfer, makes this compound an ideal building block for constructing asymmetric ligands in ruthenium(II) polypyridyl complexes [1]. Such complexes are widely used in visible-light photoredox catalysis. Researchers can utilize this specific substitution pattern to fine-tune the excited-state properties of the catalyst, enabling more efficient and selective transformations compared to catalysts built from symmetric or unsubstituted bipyridine ligands. The resulting complexes can be used to develop novel catalytic methodologies for challenging bond formations in organic synthesis.

Structure-Activity Relationship (SAR) Studies for Selective Orexin Receptor Modulation

Given that closely related bipyridine carboxamides demonstrate potent and selective antagonism at the orexin 1 receptor (OX1R) [2], this compound is a high-value intermediate for generating focused chemical libraries aimed at probing the pharmacology of orexin receptors. Specifically, its 2'-methoxy and 5-carboxamide substitution pattern provides a distinct starting point for SAR exploration compared to the core structures of OX2R-selective antagonists like MK-3697 . This can help elucidate the structural determinants of OX1R vs. OX2R selectivity, a key objective in developing next-generation therapeutics for sleep disorders, addiction, and anxiety.

Hit-to-Lead Optimization for DYRK1A Kinase Inhibitors

The demonstrated ability of a structurally similar bipyridine derivative to bind DYRK1A with a Kd of 134 nM [3] positions this compound class as a viable starting point for medicinal chemistry campaigns. 2'-Methoxy-2,3'-bipyridine-5-carboxamide can be used as a core scaffold for synthesizing a series of analogs to improve potency, selectivity, and pharmacokinetic properties. Systematic variation of the 2'-methoxy and 5-carboxamide groups, informed by the existing DYRK1A binding data, is a rational approach to develop novel chemical probes or preclinical candidates for Alzheimer's disease and other tauopathies.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers with Tunable Properties

The bipyridine-carboxamide core is an excellent chelating motif for a wide range of transition metals. The 2'-methoxy group modulates the electronic density on the coordinating nitrogen atoms, which can subtly alter the geometry and stability of the resulting metal-organic frameworks (MOFs) [1]. This compound can serve as a linker or a building block to construct MOFs with tailored pore sizes, surface areas, and catalytic or gas-adsorption properties. Its specific electronic character, compared to unsubstituted bipyridine linkers, offers an additional degree of freedom for materials scientists to fine-tune the functional properties of advanced porous materials.

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